4-((Trimethylsilyl)ethynyl)phenol
CAS No.: 88075-18-7
Cat. No.: VC2452410
Molecular Formula: C11H14OSi
Molecular Weight: 190.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88075-18-7 |
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Molecular Formula | C11H14OSi |
Molecular Weight | 190.31 g/mol |
IUPAC Name | 4-(2-trimethylsilylethynyl)phenol |
Standard InChI | InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3 |
Standard InChI Key | GCOHQMFWLBOIHL-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)C#CC1=CC=C(C=C1)O |
Canonical SMILES | C[Si](C)(C)C#CC1=CC=C(C=C1)O |
Introduction
Basic Characteristics and Structural Properties
4-((Trimethylsilyl)ethynyl)phenol is an organic compound characterized by the molecular formula C11H14OSi and a molecular weight of 190.31 g/mol. It features a phenol group substituted with a trimethylsilyl-ethynyl moiety at the para position. The compound is identified by CAS number 88075-18-7. Structurally, it comprises a phenolic hydroxyl group that can participate in hydrogen bonding interactions, while the trimethylsilyl-ethynyl group provides rigidity and stability to the molecular framework.
Physical and Chemical Identifiers
The compound possesses several important identifiers that facilitate its recognition in chemical databases and literature:
Property | Value |
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IUPAC Name | 4-(2-trimethylsilylethynyl)phenol |
Molecular Formula | C11H14OSi |
Molecular Weight | 190.31 g/mol |
CAS Number | 88075-18-7 |
InChI Key | GCOHQMFWLBOIHL-UHFFFAOYSA-N |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 251.7 ± 32.0 °C at 760 mmHg |
Flash Point | 106.0 ± 25.1 °C |
The presence of the trimethylsilyl group enhances the compound's solubility in organic solvents while the phenolic hydroxyl group contributes to its reactivity profile. The relatively high boiling point reflects the molecular weight and capacity for intermolecular hydrogen bonding through the phenolic group.
Synthesis Methodologies
The synthesis of 4-((Trimethylsilyl)ethynyl)phenol typically employs palladium-catalyzed coupling reactions, with the Sonogashira coupling being particularly prominent. This synthetic approach has been refined to ensure high yields and purity.
Sonogashira Coupling Approach
The most common synthetic route involves the Sonogashira coupling reaction between 4-iodophenol and trimethylsilylacetylene. This reaction proceeds under the influence of a palladium catalyst and copper co-catalyst, typically in the presence of a base such as triethylamine:
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Starting materials: 4-iodophenol and trimethylsilylacetylene
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Catalysts: Palladium(II) catalyst (often Pd(PPh₃)₂Cl₂) and copper(I) iodide
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Base: Triethylamine or similar organic base
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Solvent: Anhydrous tetrahydrofuran (THF)
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Conditions: Room temperature under inert atmosphere
The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the copper-acetylide complex and subsequent reductive elimination to yield the coupled product.
Industrial Production Considerations
For larger-scale production, the synthetic approach may be modified to optimize yield and efficiency. Continuous flow reactors can enhance reaction kinetics while reducing solvent usage and improving safety profiles. Advanced purification techniques, including column chromatography or recrystallization, ensure high purity of the final product, which is essential for research applications.
Chemical Reactivity Profile
The reactivity of 4-((Trimethylsilyl)ethynyl)phenol is governed by its two primary functional groups: the phenolic hydroxyl and the trimethylsilyl-protected alkyne. This dual functionality enables the compound to participate in a variety of chemical transformations.
Oxidation and Reduction Pathways
The phenolic group in 4-((Trimethylsilyl)ethynyl)phenol is susceptible to oxidation, potentially forming quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conversely, the compound can undergo reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), although these typically target the acetylenic bond rather than the phenolic group.
Substitution and Modification Reactions
The trimethylsilyl group functions as a protecting group for the alkyne and can be selectively removed under mild conditions using tetrabutylammonium fluoride (TBAF). This deprotection generates a terminal alkyne, which can participate in various coupling reactions, including copper-catalyzed azide-alkyne cycloadditions (click chemistry) and further Sonogashira couplings. Additionally, the phenolic hydroxyl group can engage in various substitution reactions, including esterification, etherification, and acylation.
Applications in Scientific Research
4-((Trimethylsilyl)ethynyl)phenol serves as a valuable building block across multiple scientific disciplines, with its unique structural features enabling diverse applications.
Application Areas and Impact
The compound finds use in several fields, as summarized in the following table:
Field | Application | Results |
---|---|---|
Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates construction of complex molecular architectures through various reaction pathways |
Material Science | Development of advanced materials | Materials derived from this compound exhibit enhanced nonlinear optical responses suitable for optical devices |
Photonics | Optical switching and modulation | Exhibits properties beneficial for photonic applications, including improved light manipulation |
Environmental Science | Development of sensors for hazardous compounds | Sensors demonstrate increased sensitivity and selectivity for specific hazardous compounds |
Printed Electronics | Production of conductive inks for flexible electronics | Inks provide good conductivity and adhesion, enabling fabrication of flexible electronic circuits |
Supramolecular Chemistry | Creation of self-healing materials and smart coatings | Supramolecular polymers show reversible properties useful in innovative material designs |
The versatility of 4-((Trimethylsilyl)ethynyl)phenol in these applications stems from its ability to form stable covalent bonds while maintaining specific electronic properties contributed by the phenolic and acetylenic moieties.
Analytical Methods for Identification and Characterization
Proper identification and characterization of 4-((Trimethylsilyl)ethynyl)phenol are essential for quality control and research accuracy.
Spectroscopic Analysis Techniques
Several spectroscopic methods are employed for identifying and characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The trimethylsilyl group exhibits characteristic signals in ¹H NMR (singlet at approximately 0.2 ppm) and ¹³C NMR (0-10 ppm range). The ethynyl moiety and aromatic protons also display diagnostic signals.
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Infrared (IR) Spectroscopy: The compound shows characteristic absorption bands for C≡C stretching (approximately 2100 cm⁻¹) and phenolic O-H stretching (3200-3600 cm⁻¹).
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Mass Spectrometry (MS): Confirms the molecular weight (190.31 g/mol) through molecular ion peaks and provides fragmentation patterns specific to the trimethylsilyl and phenolic functional groups.
Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques are commonly employed:
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High-Performance Liquid Chromatography (HPLC): Typically using reverse-phase columns with UV detection at 254 nm, allowing for quantitative analysis in complex mixtures.
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Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile derivatives of the compound, providing both separation and structural information.
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Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessments.
Comparison with Structurally Related Compounds
Understanding the relationship between 4-((Trimethylsilyl)ethynyl)phenol and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs and Their Properties
Several compounds share structural similarities with 4-((Trimethylsilyl)ethynyl)phenol, each with distinctive properties:
Compound | Structural Differences | Key Property Differences |
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3-((Trimethylsilyl)ethynyl)phenol | Positional isomer (meta vs. para substitution) | Different electronic distribution affecting reactivity and hydrogen bonding capacity |
((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane | Extended conjugation with additional phenyl ring and methoxy substitution | Enhanced optical properties, different solubility profile, and modified electronic characteristics |
((3-Methoxyphenyl)ethynyl)trimethylsilane | Meta-substituted methoxy group instead of hydroxyl | Reduced hydrogen bonding capability, different polarity, and modified reactivity patterns |
These structural variations significantly impact physical properties, reactivity profiles, and potential applications across various fields.
Advanced Research Questions and Future Directions
The investigation of 4-((Trimethylsilyl)ethynyl)phenol continues to generate intriguing research questions and opportunities for innovation.
Click Chemistry and Cross-Coupling Applications
The trimethylsilyl-ethynyl group serves as a protected alkyne functionality, which upon deprotection with tetrabutylammonium fluoride (TBAF), generates terminal alkynes suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This chemistry enables the facile construction of 1,2,3-triazoles, important structural motifs in medicinal chemistry and materials science.
Gold-Catalyzed Domino Reactions
The unique reactivity of the trimethylsilyl-protected alkyne makes 4-((Trimethylsilyl)ethynyl)phenol an interesting substrate for gold-catalyzed transformations. The trimethylsilyl group can influence regioselectivity in cyclization reactions, potentially facilitating the synthesis of complex heterocyclic structures through domino reaction sequences.
Environmental Impact Assessment
Future research should address the environmental fate and biodegradation pathways of 4-((Trimethylsilyl)ethynyl)phenol and its derivatives. Following OECD guidelines for biodegradability and ecotoxicity testing would provide valuable information regarding potential environmental impacts. High-resolution mass spectrometry techniques could be employed to identify transformation products in environmental matrices, including soil and water systems.
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